Methyl carbamohydrazonothioate
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Overview
Description
Methyl hydrazinecarbimidothioate is a chemical compound with the molecular formula C2H6N4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydrazinecarbimidothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hydrazinecarbimidothioate can be synthesized through several methods. One common route involves the reaction of methyl isothiocyanate with hydrazine hydrate. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity.
Another method involves the use of methyl isocyanate and thiourea in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and produces methyl hydrazinecarbimidothioate efficiently.
Industrial Production Methods
In industrial settings, the production of methyl hydrazinecarbimidothioate often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl hydrazinecarbimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Methyl hydrazinecarbimidothioate can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl hydrazinecarbimidothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine
Methyl hydrazinecarbimidothioate has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which methyl hydrazinecarbimidothioate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound can interact with metal ions, affecting their biological availability and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl hydrazinecarbimidothioate: Similar in structure but with an ethyl group instead of a methyl group.
Phenyl hydrazinecarbimidothioate: Contains a phenyl group, offering different reactivity and applications.
Methyl isothiocyanate: Shares the methyl group but differs in the functional group, leading to different chemical behavior.
Uniqueness
Methyl hydrazinecarbimidothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions sets it apart from similar compounds.
This detailed overview provides a comprehensive understanding of methyl hydrazinecarbimidothioate, covering its preparation, chemical behavior, applications, and unique properties
Properties
Molecular Formula |
C2H7N3S |
---|---|
Molecular Weight |
105.17 g/mol |
IUPAC Name |
methyl N'-aminocarbamimidothioate |
InChI |
InChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5) |
InChI Key |
WQUPOMUBXOPGSN-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N\N)/N |
Canonical SMILES |
CSC(=NN)N |
Origin of Product |
United States |
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